molecular formula C20H14F4N2O2 B2863730 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 899948-19-7

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2863730
CAS No.: 899948-19-7
M. Wt: 390.338
InChI Key: FDPCGLZAQSEVNG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine core substituted with a 2-fluorophenylmethyl group at position 1 and a 2-(trifluoromethyl)phenyl carboxamide moiety at position 2. The fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity, which are critical for drug-like properties. The planar conformation facilitated by π-conjugation across the amide bridge may influence binding interactions in biological targets .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-16-9-3-1-6-13(16)12-26-11-5-7-14(19(26)28)18(27)25-17-10-4-2-8-15(17)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPCGLZAQSEVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Core Dihydropyridine Synthesis

The 1,2-dihydropyridine scaffold is synthesized via cyclocondensation of 3-aminocrotonic acid esters with β-keto esters or β-diketones . For example, reacting 2-(2-fluorobenzylidene)-3-oxobutanoate with methyl 3-aminocrotonate in acetonitrile at 0°C under argon yields the dihydropyridine core. Anhydrous conditions and molecular sieves (3 Å) are critical to prevent hydrolysis of intermediates.

Fluorinated and Trifluoromethyl Components

  • 2-Fluorobenzyl chloride : Introduced via alkylation at the pyridine N1 position.
  • 2-Trifluoromethylaniline : Used in the final amidation step with activated carboxylic acid derivatives.

Synthetic Routes

Stepwise Cyclocondensation-Alkylation Method

This two-step approach achieves an 81% overall yield:

Step 1: Cyclocondensation

2-(2-Fluorobenzylidene)-3-oxobutanoate (10 mmol) and methyl 3-aminocrotonate (10 mmol) are refluxed in acetonitrile with molecular sieves (3 Å) for 24 hours. Acidification with HCl (pH 5) precipitates 2-oxo-1,2-dihydropyridine-3-carboxylic acid (68% yield).

Step 2: N-Alkylation

The carboxylic acid intermediate is treated with 2-fluorobenzyl chloride (1.2 eq) in dimethylformamide (DMF) at 60°C for 12 hours. Potassium carbonate (2 eq) acts as a base, yielding 1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (89% yield).

One-Pot Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in ethanol with catalytic p-toluenesulfonic acid (PTSA) streamlines the process, achieving a 74% yield of the carboxamide.

Amidation Strategies

Carboxylic Acid Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-trifluoromethylaniline in dichloromethane at 25°C. Triethylamine (3 eq) neutralizes HCl, yielding the target compound in 85% purity.

Coupling Reagent-Mediated Amidation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) facilitate the reaction at 0°C, achieving a 91% yield after column chromatography.

Reaction Optimization

Table 1: Impact of Dehydrating Agents on Alkylation Yield
Dehydrating Agent Yield (%) Byproduct Formation
Molecular Sieve 3A 81 <5% hydrolyzed ester
MgSO₄ 66 12% hydroxyethyl
None 57 16% hydroxyethyl

Data adapted from.

Table 2: Solvent Effects on Fluorination Efficiency
Solvent Reaction Time (h) Diastereomer Ratio (cis:trans)
Acetonitrile 4 55:45
Dichloromethane 8 50:50
Tetrahydrofuran 6 60:40

Data from.

Challenges and Mitigations

Diastereomer Separation

Fluorination at C3 generates cis/trans diastereomers (55:45 ratio). Chromatographic separation is ineffective due to HF elimination. Instead, fractional crystallization from ethyl acetate/hexane (1:3) enriches the cis isomer to 92% purity.

Hydrolysis Suppression

Hydrolysis of the 2-chloroethyl ester to 2-hydroxyethyl byproducts is minimized using molecular sieves (3 Å), reducing byproduct formation from 16% to <5%.

Scalability and Industrial Adaptations

Continuous Flow Reactors

Industrial-scale synthesis employs flow reactors to maintain anhydrous conditions, achieving a throughput of 5 kg/day with 78% yield.

Green Chemistry Approaches

Water-mediated amidation under microwave irradiation reduces solvent waste, yielding 74% product with an E-factor of 2.1.

Analytical Characterization

Key Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃): δ 8.58 (d, J = 14.7 Hz, 2H, –CH=), 7.19–7.51 (m, 4H, Ar–H), 4.32 (s, 2H, N–CH₂), 2.12 (s, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 (CF₃), -114.7 (Ar–F).

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide ()
  • Key Differences :
    • Substituent Position : The trifluoromethyl group is at the meta position (3-CF₃-benzyl) vs. ortho (2-CF₃-phenyl) in the target compound.
    • Electron-Donating Groups : The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, contrasting with the electron-withdrawing fluorine in the target compound.
  • Inferred Impact :
    • Methoxy groups may reduce metabolic stability compared to fluorine.
    • Meta-substitution of CF₃ could alter steric interactions in binding pockets compared to ortho-substitution .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
  • Key Differences :
    • Substituent Type : Bromine (bulkier, polarizable) replaces fluorine, and a methyl group is present at the ortho position.
    • Planarity : The compound exhibits a near-planar conformation (dihedral angle = 8.38°), similar to the target compound’s likely conformation.
  • Inferred Impact :
    • Bromine’s size may hinder binding in sterically constrained targets compared to fluorine.
    • Planarity may enhance π-stacking with aromatic residues in enzymes or receptors .

Core Scaffold Variations

5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-thioether-1,4-dihydropyridines (AZ331, AZ257; )
  • Key Differences: Thioether Linkage: Replaces the amide bridge in the target compound. Additional Substituents: Includes cyano, furyl, and methyl groups.
  • Inferred Impact :
    • Thioethers are prone to oxidation, reducing metabolic stability compared to amides.
    • The 1,4-dihydropyridine scaffold (vs. 1,2-dihydropyridine) may confer distinct redox properties .
Furo[2,3-b]pyridine-3-carboxamide Derivatives ()
  • Key Differences: Fused Ring System: A furo ring replaces the dihydropyridine core. Complex Substituents: Includes trifluoroethylamino and cyclopropylcarbamoyl groups.
  • Trifluoroethylamino groups may improve blood-brain barrier penetration compared to the target’s phenylmethyl group .
Lipophilicity and Solubility
  • Methoxy-substituted analogs () may have lower logP (~2–3), improving solubility but reducing tissue penetration .

Tabulated Comparison of Key Features

Compound Name Core Scaffold R1 Substituent R2 Substituent Key Physicochemical Properties
1-[(2-Fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine 2-Fluorophenylmethyl 2-(Trifluoromethyl)phenyl High lipophilicity, planar conformation
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine 3-(Trifluoromethyl)benzyl 2,4-Dimethoxyphenyl Moderate lipophilicity, electron-donating groups
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine None 3-Bromo-2-methylphenyl Planar, bromine enhances polarizability
AZ331 () 1,4-Dihydropyridine 2-Furyl, 5-cyano, 6-thioether 2-Methoxyphenyl Lower metabolic stability, redox-active
Furo[2,3-b]pyridine-3-carboxamide () Furopyridine Trifluoroethylamino Cyclopropylcarbamoyl Enhanced BBB penetration, complex synthesis

Biological Activity

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide, with a molecular formula of C23H17F4N3O2C_{23}H_{17}F_4N_3O_2. Its structure features a dihydropyridine core with fluorinated phenyl groups that may enhance its biological activity through increased lipophilicity and molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorinated groups may facilitate binding to target sites, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridines exhibit significant antitumor properties. For instance, compounds similar to 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide have been shown to inhibit the proliferation of various cancer cell lines. Research suggests that these compounds may induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Research Findings

Study Findings Reference
Study on Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in vitro
Antimicrobial AssayShowed effectiveness against various bacterial strains with MIC values comparable to standard antibiotics
Anti-inflammatory StudyReduced levels of TNF-alpha and IL-6 in treated cell cultures

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1: Breast Cancer Treatment
    • A derivative based on the dihydropyridine structure was tested in a clinical trial involving breast cancer patients. Results showed a significant reduction in tumor size and improved patient outcomes.
  • Case Study 2: Bacterial Infections
    • A related compound was used in a clinical setting for patients suffering from resistant bacterial infections. The treatment resulted in a marked decrease in infection rates and improved recovery times.

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